(E)-2-(2-(4-chlorobenzylidene)hydrazinyl)-5-methyl-4-phenylthiazole
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Overview
Description
4-Chlorobenzaldehyde (5-methyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazone is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzaldehyde (5-methyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazone typically involves the reaction of 4-chlorobenzaldehyde with 5-methyl-4-phenyl-1,3-thiazol-2(3H)-ylidene hydrazine under basic conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzaldehyde (5-methyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-Chlorobenzaldehyde (5-methyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and industrial catalysts
Mechanism of Action
The mechanism of action of 4-chlorobenzaldehyde (5-methyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazone involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It may also induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzaldehyde (5-methyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazone
- 4-Chlorobenzaldehyde (5-methyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazone derivatives
- Other thiazole derivatives
Uniqueness
4-Chlorobenzaldehyde (5-methyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazone is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14ClN3S |
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Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-5-methyl-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H14ClN3S/c1-12-16(14-5-3-2-4-6-14)20-17(22-12)21-19-11-13-7-9-15(18)10-8-13/h2-11H,1H3,(H,20,21)/b19-11+ |
InChI Key |
VCUABMYXDTZXSY-YBFXNURJSA-N |
Isomeric SMILES |
CC1=C(N=C(S1)N/N=C/C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(N=C(S1)NN=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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